![molecular formula C21H25N3O5S2 B2913149 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877656-03-6](/img/structure/B2913149.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , hereafter referred to as Compound A , is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A based on various studies and research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core. The presence of a dimethoxyphenyl group and a tetrahydrofuran moiety suggests potential interactions with biological targets. The structural configuration is crucial for its biological activity, particularly in cancer and antibacterial applications.
Antibacterial Activity
A study on thieno[2,3-d]pyrimidinedione derivatives demonstrated significant antibacterial properties against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. Specifically, compounds with similar structural features to Compound A exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these pathogens . The low cytotoxicity observed (40–50 mg/L) indicates that these compounds could be promising candidates for developing new antibacterial agents with minimal side effects.
Antitumor Activity
Research into pyrido[2,3-d]pyrimidines has shown that derivatives of thieno[3,2-d]pyrimidines possess notable antitumor activities. For instance, compounds were evaluated against various cancer cell lines (NCI-H1975, A549), revealing significant inhibitory effects on EGFR L858R/T790M kinase activity . This suggests that Compound A may also exhibit similar antitumor properties due to its structural similarities.
The exact mechanism of action for Compound A remains to be fully elucidated. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold may act by inhibiting key enzymes involved in bacterial folate metabolism or by interfering with cancer cell signaling pathways . Ongoing research aims to clarify these mechanisms through molecular docking studies and enzyme inhibition assays.
Case Study 1: Antibacterial Efficacy
In a comparative study of thieno[2,3-d]pyrimidine derivatives, one compound demonstrated potent antibacterial activity against strains resistant to multiple antibiotics. The study highlighted the need for further investigations into the structure-activity relationships (SAR) of these compounds to optimize their efficacy .
Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (mg/L) |
---|---|---|---|
Compound A | 16 | MRSA | 50 |
Compound B | 8 | VRE | 40 |
Compound C | 32 | E. coli | >100 |
Case Study 2: Antitumor Potential
Another study focused on the antitumor effects of pyrido[2,3-d]pyrimidines found that modifications in the side chains significantly enhanced their activity against cancer cell lines. The results indicated that compounds with similar structures to Compound A could be effective in targeting EGFR mutations in lung cancer .
Compound | % Inhibition at 0.1 μM | Cancer Cell Line |
---|---|---|
Compound A | 75 | NCI-H1975 |
Compound B | 80 | A549 |
Compound C | 60 | NCI-H460 |
Eigenschaften
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-27-16-6-5-13(10-17(16)28-2)24-20(26)19-15(7-9-30-19)23-21(24)31-12-18(25)22-11-14-4-3-8-29-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZBBPOOXBBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.